molecular formula C2H5Cl4N B2703297 Trichloroethylamine hydrochloride CAS No. 6066-01-9

Trichloroethylamine hydrochloride

Cat. No.: B2703297
CAS No.: 6066-01-9
M. Wt: 184.87
InChI Key: FCLPGDSITYLYCH-UHFFFAOYSA-N
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Description

Trichloroethylamine hydrochloride is an organic compound with the molecular formula C2H5Cl4N . As a chloroethylamine derivative, this compound is of significant interest in specialized synthetic organic chemistry and biochemical research. Its structure, featuring multiple chlorine atoms, makes it a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships. Researchers utilize this chemical in the development of novel compounds and to explore reaction mechanisms in the presence of amine and alkyl halide functionalities. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety protocols must be followed when handling this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYOCAULRRSZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Trichloroethylamine Hydrochloride and Its Precursors

Direct Synthesis Approaches to Trichloroethylamine Hydrochloride

The most straightforward method for preparing this compound is the direct reaction of the free base, 2,2,2-trichloroethylamine (B1294983), with hydrochloric acid. This method hinges on the basicity of the amine and the principles of salt formation.

The formation of an amine salt, such as this compound, is a classic acid-base neutralization reaction. The nitrogen atom in trichloroethylamine possesses a lone pair of electrons, rendering it a Lewis base. When reacted with a strong mineral acid like hydrochloric acid (HCl), the nitrogen atom acts as a proton acceptor. youtube.com

The mechanism involves the donation of the electron lone pair from the nitrogen to the proton (H⁺) of the hydrochloric acid. This forms a new nitrogen-hydrogen (N-H) bond, resulting in a positively charged ammonium (B1175870) cation and a chloride anion (Cl⁻). youtube.com The resulting ionic compound, this compound, typically exhibits greater crystallinity and stability compared to its volatile liquid free base, which facilitates its isolation and purification. youtube.com This salt formation is a reversible process; treatment with a stronger base, such as sodium hydroxide (B78521) (NaOH), can deprotonate the ammonium ion to regenerate the free amine. youtube.com

Optimizing the synthesis of this compound focuses on maximizing yield, purity, and efficiency while minimizing waste. Key parameters for optimization include solvent selection, temperature control, stoichiometry, and purification techniques.

Solvent Choice: The selection of a solvent is critical. Ideally, the free amine is soluble in the chosen solvent, while the resulting hydrochloride salt has limited solubility, allowing it to precipitate out of the solution for easy collection by filtration. Non-polar or moderately polar aprotic solvents are often employed.

Temperature and Pressure: Controlling the reaction temperature is essential to prevent unwanted side reactions or decomposition. For the final purification step, recent research has explored the thermal decarboxylation of trichloroacetic acid (TCA) amine salts. Heating the salt under reduced pressure can efficiently remove the acid component as volatile byproducts (CO₂ and chloroform), yielding the pure amine. nih.gov This suggests that carefully controlled thermal conditions are crucial for purification strategies involving related chlorinated acid salts.

Purification: A novel purification technique involves the use of trichloroacetic acid (TCA) to selectively precipitate amines from a mixture of compounds. nih.gov The resulting trichloroacetate (B1195264) salt is separated, and subsequent heating liberates the pure amine. nih.gov This strategy of temporary salt formation for purification could be adapted for this compound, where precise control over acid addition and subsequent removal or crystallization is paramount. Computational tools and network analysis algorithms are also being developed to identify optimal synthetic pathways by considering factors like cost of starting materials and labor, potentially reducing production costs significantly. fairlystable.org

Synthesis of Trichloroethylamine (Free Base) as a Key Synthetic Intermediate

The availability of the free base, 2,2,2-trichloroethylamine, is a prerequisite for the direct acid-base synthesis of its hydrochloride salt. Modern organic synthesis offers several routes to this key intermediate.

The synthesis of 2,2,2-trichloroethylamine can be achieved from various starting materials. Key precursors include trichloroacetonitrile (B146778), trichloroethanol, and trichloroacetic acid.

One prominent method involves the reduction of 2,2,2-trichloroacetonitrile (CCl₃CN). wikipedia.orgresearchgate.net Trichloroacetonitrile is a versatile reagent prepared by the dehydration of trichloroacetamide. wikipedia.org Its electron-withdrawing trichloromethyl group activates the nitrile for nucleophilic addition, which can be followed by reduction to form the corresponding amine. Another established route begins with 2,2,2-trichloroethanol, a commercially available compound. sigmaaldrich.comwikipedia.org Synthetic transformations can convert the alcohol functionality into an amine. Furthermore, syntheses starting from trichloroacetic acid are also documented. google.comwikipedia.orgadventchembio.com

A comparative overview of selected synthetic routes is presented below.

Starting MaterialKey TransformationReagents & ConditionsReference
Trichloroacetonitrile (CCl₃CN)Nitrile ReductionReduction with agents like Lithium Aluminum Hydride (LiAlH₄). Reaction conditions must be carefully controlled. wikipedia.orgresearchgate.net
2,2,2-Trichloroethanol (Cl₃CCH₂OH)Hydroxyl to Amine ConversionOften a multi-step process involving conversion of the alcohol to a leaving group (e.g., halide or sulfonate), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or azide (B81097) followed by reduction). wikipedia.orgorgsyn.org
TrichloroethylamidesAmide ReductionReduction of the amide carbonyl group. For example, cyclization of trichloroethylamides can produce dichloroaziridines which can be further reacted. researchgate.net
N-silyl-N,O-acetal and Electron-Rich AromaticsAminomethylationCatalyzed by a metal triflate-TMSCl system to produce 1-aryl-trichloroethylamine derivatives. nih.gov

Regioselectivity, the control over which position on a molecule reacts, and stereoselectivity, the control over the three-dimensional orientation of the resulting product, are cornerstones of modern synthesis. quora.commdpi.com While the simple 2,2,2-trichloroethylamine molecule lacks a chiral center, these principles become critical when it is synthesized as part of a more complex, substituted molecule.

Regioselectivity: In reactions like the Hoesch reaction, trichloroacetonitrile reacts with phenols to form aromatic hydroxyketones, demonstrating high regioselectivity where the acyl group adds to a specific position on the aromatic ring. wikipedia.org Similarly, in cobalt-catalyzed hydroaminocarbonylations, high regioselectivity is often observed, with functionalization occurring at the end of an alkene chain. nih.gov

Stereoselectivity: The synthesis of derivatives of trichloroethylamine provides clear examples of stereocontrol. The reduction of α-(trichloromethyl)amines to α-(dichloromethyl)amines can be achieved with high diastereoselectivity using specific reducing agents like Bu₃SnH. researchgate.net Furthermore, the Overman rearrangement uses trichloroacetonitrile to convert allylic alcohols into allylic amines in a highly diastereoselective nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The development of N-heterocyclic carbene (NHC) catalyzed reactions has also led to methods for producing heterocyclic systems with excellent stereoselectivity. d-nb.info

Application of Catalytic Systems in this compound Synthesis Research

Catalysis is fundamental to improving the efficiency, selectivity, and environmental profile of chemical syntheses. The preparation of trichloroethylamine and its derivatives benefits from various catalytic systems, including those based on transition metals and organocatalysts.

Catalysts can be employed to enhance chlorination reactions, with substances like N,N-dimethylformamide (DMF) improving yields and selectivity. In more complex syntheses, metal triflates, such as copper(II) and hafnium(IV) triflate, combined with trimethylchlorosilane (TMSCl), effectively catalyze the aminomethylation of electron-rich aromatic compounds to yield 1-aryl-trichloroethylamine derivatives. nih.gov

Palladium catalysts are instrumental in cross-coupling reactions to form C-C bonds, enabling the synthesis of complex molecules like 2,2,2-trichloroethyl (TCE) aryl- and vinyldiazoacetates. nih.gov Copper complexes have been used to catalyze radical cyclization reactions that install a trichloroethyl group with high specificity. researchgate.net These catalytic methods highlight the sophisticated tools available to chemists for constructing molecules containing the trichloroethylamine framework.

Catalytic SystemReaction TypeApplication ExampleReference
Hafnium(IV) triflate-TMSClAminomethylationSynthesis of 1-aryl-trichloroethylamine derivatives. nih.gov
Copper Homoscorpionate ComplexesRadical CyclizationAtom Transfer Radical Cyclization (ATRC) to form cyclopentane (B165970) rings with trichloroethyl substituents. researchgate.net
Palladium(0) ComplexesCross-CouplingSynthesis of 2,2,2-trichloroethyl aryl- and vinyldiazoacetates from aryl/vinyl iodides. nih.gov
N,N-Dimethylformamide (DMF)ChlorinationUsed as a catalyst to enhance yield and selectivity in chlorination reactions.
N-Heterocyclic Carbenes (NHCs)Annulation / Domino ReactionsAsymmetric synthesis of complex heterocyclic structures with high regio- and stereoselectivity. d-nb.info

Chemical Reactivity and Mechanistic Organic Chemistry of Trichloroethylamine Hydrochloride

Rearrangement Reactions and Skeletal Transformations

Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Formation)

The intramolecular cyclization of haloamines is a well-established method for the synthesis of aziridines, which are three-membered nitrogen-containing heterocycles. This transformation proceeds via an intramolecular nucleophilic substitution, where the amine functionality displaces an adjacent halide. The process is analogous to the formation of epoxides from halohydrins. For the reaction to occur, the amine and the leaving group (the halogen) must be able to adopt a trans-coplanar arrangement to allow for the backside attack of the nucleophilic amine.

A common industrial method for aziridine synthesis is the Wenker synthesis, which involves the reaction of an aminoalcohol with sulfuric acid to form a sulfate (B86663) ester, followed by base-induced elimination to close the ring. rsc.org This highlights that a good leaving group is essential for the cyclization to proceed efficiently.

Reaction TypeReactantProductKey Features
Intramolecular Cyclization2-HaloamineAziridineIntramolecular SN2 reaction; requires anti-periplanar conformation.
Reduction/CyclizationN-substituted 2,2,2-trichloroethylamine (B1294983)Aziridine derivativeDependent on substrate structure and reducing agent (e.g., LiAlH₄). jst.go.jp

Elucidation of Rearrangement Mechanisms

Rearrangement reactions are fundamental in organic chemistry, often involving the migration of an atom or group within a molecule. For derivatives of trichloroethylamine, several types of rearrangements are mechanistically plausible, often driven by the formation of more stable intermediates.

A notable example is the Overman rearrangement, a jst.go.jpjst.go.jp-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of allylic amines. The mechanism involves the formation of an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile (B146778). This intermediate then undergoes a concerted rearrangement, typically through a chair-like six-membered transition state, to yield the final product. organic-chemistry.orgnrochemistry.com The reaction can be promoted thermally or by transition metal catalysts, such as those based on palladium(II) or mercury(II). organic-chemistry.org The use of chiral catalysts can also render the reaction enantioselective. numberanalytics.com

Furthermore, studies on the reduction of 2,2,2-trichloroethylamines with lithium aluminum hydride have indicated that, in addition to aziridine formation, products with rearranged carbon skeletons can be generated. jst.go.jp This suggests the involvement of intermediates, such as carbocations or species with significant cationic character, that can undergo 1,2-shifts to achieve greater stability. General rearrangement types, such as the Wagner-Meerwein rearrangement, involve the migration of an alkyl or aryl group to an adjacent carbocationic center.

Another relevant rearrangement is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.org While not directly involving trichloroethylamine, the principles can be applied to related structures. The reaction is typically acid-catalyzed and proceeds with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org

RearrangementStarting MaterialProductKey Mechanistic Feature
Overman RearrangementAllylic trichloroacetimidateAllylic trichloroacetamide jst.go.jpjst.go.jp-Sigmatropic shift via a chair-like transition state. organic-chemistry.orgwikipedia.org
Skeletal Rearrangement2,2,2-Trichloroethylamine derivativeRearranged amineOccurs during reduction, likely via cationic intermediates and 1,2-shifts. jst.go.jp

Radical Chemistry Involving Trichloroethylamine and its Derivatives

The C-Cl bonds in trichloroethylamine and its derivatives are susceptible to homolytic cleavage, making these compounds suitable precursors for radical-based transformations. The presence of three chlorine atoms stabilizes the resulting radical through inductive effects.

Atom Transfer Radical Processes

Atom Transfer Radical (ATR) processes are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst that reversibly transfers a halogen atom between the catalyst and the organic substrate, thereby controlling the concentration of radical intermediates.

Trichloroacetamide and trichloroethylamine derivatives are excellent substrates for Atom Transfer Radical Cyclization (ATRC). mdpi.comscispace.com For example, the copper-catalyzed ATRC of N-allyl-2,2,2-trichloro-ethylallyl-NH-amines has been successfully used to synthesize substituted pyrrolidines. mdpi.com The mechanism involves the abstraction of a chlorine atom from the trichloromethyl group by a Cu(I) complex to generate a dichloromethyl radical. This radical then undergoes an intramolecular cyclization onto the adjacent alkene. The resulting cyclized radical is then quenched by the transfer of a chlorine atom from the now Cu(II) complex, regenerating the Cu(I) catalyst and forming the final product.

Similarly, Cu-catalyzed radical reactions of trichloroethyl-NH-enamines can be used to synthesize multi-functionalized pyrroles. mdpi.com These reactions demonstrate the utility of the trichloroethyl group as a handle for initiating radical cascades.

ReactionSubstrateCatalyst SystemProduct
ATRCN-allyl-2,2,2-trichloro-ethylallyl-NH-amineCuCl/PMDETASubstituted pyrrolidine (B122466) mdpi.com
Radical Cyclization/Aromatizationtrichloroethyl-NH-enamineCuCl/PMDETA/AIBNSubstituted pyrrole (B145914) mdpi.com

Single Electron Transfer Mechanisms

Single Electron Transfer (SET) is another pathway for generating radical intermediates from alkyl halides. In an SET mechanism, an electron is transferred from a reducing agent (which can be a metal or another species) to the substrate. researchgate.net In the case of an alkyl halide like trichloroethylamine, this would lead to the formation of a radical anion. dtic.mil This radical anion is typically unstable and rapidly fragments, ejecting a halide ion to produce a carbon-centered radical. dtic.mil

The reduction of alkyl halides via SET processes is a foundational concept in organic chemistry. While specific, detailed studies on the SET reduction of trichloroethylamine hydrochloride itself are not extensively documented in readily available literature, the general mechanism is highly predictable. A suitable one-electron reducing agent would transfer an electron to one of the C-Cl bonds, leading to the formation of a 2,2-dichloroethylamino radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent, dimerization, or intramolecular processes if the substrate is appropriately designed.

Photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions, often using light to excite a catalyst that can then engage in electron transfer with an alkyl halide. longdom.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The outcome of chemical reactions involving this compound and its derivatives is governed by the interplay of kinetics and thermodynamics. This is particularly evident in cyclization and rearrangement reactions where multiple pathways may compete. wikipedia.orgjackwestin.com

Thermodynamics: The formation of strained rings, such as aziridines from haloamines, is a process that is typically thermodynamically unfavorable. The high ring strain of aziridine contributes significantly to a positive Gibbs free energy of formation. nih.gov For the parent aziridine, the gas-phase enthalpy of formation at 298.15 K is reported to be 126.0 kJ/mol. nist.gov Reactions leading to such products often require specific conditions or driving forces to overcome this thermodynamic barrier. In contrast, rearrangements are often driven by the formation of a more thermodynamically stable product. For example, in the rearrangement of an unsaturated system, the formation of a more substituted (and thus more stable) double bond would be the thermodynamic driving force.

Kinetics: The product that is formed fastest is known as the kinetic product, and its formation is favored under conditions where the reaction is irreversible, such as at low temperatures. libretexts.orgopenstax.org The kinetic product corresponds to the pathway with the lowest activation energy. In the context of aziridine ring-opening, for example, different nucleophiles can lead to either the kinetic or thermodynamic product, depending on the transition state energies of the competing pathways. mdpi.com In halogen-induced cyclizations, short reaction times often favor the exo-cyclization product (kinetic control), while longer reaction times can lead to the more stable endo-cyclization product (thermodynamic control) if the initial product can revert to an intermediate and equilibrate. mdpi.com

For radical reactions involving trichloroethylamine derivatives, the rate-limiting step is often the initial generation of the radical. The subsequent cyclization and termination steps are typically fast. The regio- and stereoselectivity of these reactions are determined by the relative activation barriers of the competing cyclization pathways.

ParameterRelevance to Trichloroethylamine ReactionsExample
Thermodynamic Control Favors the most stable product; important in reversible reactions or at higher temperatures. wikipedia.orgFormation of a more substituted alkene in a rearrangement.
Kinetic Control Favors the product formed fastest; important in irreversible reactions or at lower temperatures. libretexts.orgPreferential formation of one regioisomer in an aziridination or ring-opening reaction. mdpi.com
Activation Energy (Ea) Determines the rate of a reaction; lower Ea leads to a faster reaction.The initial C-Cl bond cleavage is often the step with the highest Ea in radical reactions.
Ring Strain A significant thermodynamic barrier to the formation of small rings like aziridines. nih.govIntramolecular cyclization to form a three-membered ring.

Computational and Theoretical Investigations of Trichloroethylamine Hydrochloride

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in trichloroethylamine hydrochloride is not static. Rotation around the C-C and C-N single bonds gives rise to various conformers, each with a distinct energy. A computational conformational analysis would involve systematically exploring the potential energy surface (PES) of the molecule. By calculating the energy of the molecule as a function of its dihedral angles, researchers could identify the most stable (lowest energy) conformations and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Quantum Chemical Predictions of Reactivity and Reaction Energetics

Quantum chemistry offers predictive power regarding a molecule's reactivity. For this compound, theoretical calculations could map out the energetics of potential reaction pathways. For instance, the energy required to deprotonate the ammonium (B1175870) ion or for the nucleophilic substitution of a chlorine atom could be calculated. By determining the structures and energies of transition states and intermediates, a complete energy profile for a given reaction can be constructed. This would provide quantitative predictions of reaction rates and equilibrium constants, offering a theoretical foundation for understanding its chemical behavior without the need for initial laboratory experiments.

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Strategic Introduction of Trichloroethyl Groups into Complex Molecular Architectures

The core utility of Tris(2-chloroethyl)amine hydrochloride lies in its function as an alkylating agent. evitachem.com The three 2-chloroethyl groups can be strategically introduced into larger, more complex molecules. This is particularly valuable in pharmaceutical synthesis and materials science, where the introduction of these groups can significantly alter the biological activity or physical properties of the parent molecule. The process typically involves the reaction of the amine with various nucleophiles, leading to the formation of covalent bonds and the incorporation of the tris(2-aminoethyl)amine (B1216632) core structure into the target architecture. evitachem.com The ability to form aziridinium (B1262131) ions makes it a potent reagent for such transformations. evitachem.com

Precursor Chemistry for Novel Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. nih.govrsc.orgopenmedicinalchemistryjournal.com Tris(2-chloroethyl)amine hydrochloride can serve as a precursor for creating novel heterocyclic systems. The intramolecular cyclization of derivatives formed from this compound can lead to the formation of various saturated and unsaturated ring systems. For instance, by reacting with appropriate dinucleophiles, the chloroethyl arms can cyclize to form complex polycyclic structures containing multiple nitrogen atoms. The versatility of this precursor allows for the generation of diverse heterocyclic scaffolds that can be further functionalized to create libraries of compounds for drug discovery and other applications. nih.govclockss.org

Applications in Aminomethylation Reactions

Aminomethylation, a variation of the Mannich reaction, involves the introduction of an aminomethyl group onto a substrate. nih.gov While direct use of Tris(2-chloroethyl)amine hydrochloride in classical aminomethylation is less common, related structures and principles are central to this field. For instance, the synthesis of 1-aryl-trichloroethylamine derivatives can be achieved through the aminomethylation of electron-rich aromatic compounds. nih.gov This highlights the broader utility of chloro-functionalized amines in these important C-C bond-forming reactions.

Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency and reduce waste. In the realm of aminomethylation, various catalytic systems have been developed. For example, the aminomethylation of indoles and other electron-rich aromatics with N-silyl-N,O-acetals containing a trichloromethyl group can be effectively catalyzed by metal triflates, such as copper(II) triflate and hafnium(IV) triflate, in combination with trimethylchlorosilane (TMSCl). nih.gov The addition of TMSCl was found to dramatically improve the reaction yield. nih.gov Other research has focused on developing catalytic methods for the aminomethylation of aminobenzamides using catalysts like NiCl₂·6H₂O and SmCl₃·6H₂O. researchgate.net Furthermore, strong Brønsted acids like hexafluorophosphoric acid (HPF₆) have been shown to catalyze the three-component oxy-aminomethylation of olefins. semanticscholar.orgnih.gov

Table 1: Catalytic Systems in Aminomethylation Reactions

Catalyst System Substrates Product Type Reference
Hf(OTf)₄-TMSCl Electron-rich aromatics, N-silyl-N,O-acetal 1-Aryl-trichloroethylamine derivatives nih.gov
NiCl₂·6H₂O / SmCl₃·6H₂O Aminobenzamides, bis(N,N-dimethylamino)methane N-substituted aniline (B41778) derivatives researchgate.net
HPF₆ (aq) Styrenes, sulfonamides, sym-trioxane 1,3-Oxazinane derivatives semanticscholar.orgnih.gov

This table showcases various catalytic systems developed for aminomethylation and related reactions, highlighting the diversity of approaches in modern synthesis.

The control of stereochemistry is a critical aspect of synthesizing complex molecules, particularly for pharmaceutical applications. Enantioselective aminomethylation protocols have been developed to introduce aminomethyl groups with high stereocontrol. One notable strategy involves a cooperative catalysis system using rhodium and a chiral phosphoric acid for the three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines. nih.gov This method allows for the synthesis of a variety of chiral β-amino-α-hydroxy ketones with high efficiency and enantioselectivity. nih.gov The success of such protocols relies on the catalyst's ability to control the facial selectivity of the attack on an in-situ generated electrophile. nih.gov

Utility in the Construction of other Chlorinated Amine Derivatives

Tris(2-chloroethyl)amine hydrochloride is itself synthesized from triethanolamine (B1662121) using chlorinating agents like thionyl chloride or hydrogen chloride. evitachem.comgoogle.com This process exemplifies the creation of a chlorinated amine derivative from a readily available precursor. The compound can also be used as a scaffold to construct other, more complex chlorinated amines. Through partial substitution reactions, where only one or two of the chloroethyl groups react, new chlorinated amine derivatives with tailored reactivity and functionality can be prepared. These new derivatives can then be used in subsequent synthetic steps, expanding the range of molecules accessible from this versatile building block. The synthesis of 2-chloroethylamine (B1212225) hydrochloride, a related but simpler chlorinated amine, also involves similar principles, starting from ethanolamine. google.com

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing efficiency and atom economy. nih.gov The reactive nature of Tris(2-chloroethyl)amine hydrochloride makes it a suitable candidate for integration into such sequences. For example, its multiple reactive sites could potentially engage in sequential reactions with different components in an MCR, rapidly building molecular complexity. Similarly, a molecule derived from Tris(2-chloroethyl)amine hydrochloride could be designed to undergo a cascade of intramolecular reactions, leading to the formation of intricate polycyclic systems. The principles of MCRs, such as the Mannich reaction, are fundamental to aminomethylation processes that can involve related chlorinated amine precursors. nih.govnih.gov

Advanced Methodological Developments for the Characterization and Study of Trichloroethylamine Hydrochloride Reactions

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, provides a dynamic picture of reactant consumption, intermediate formation, and product generation. This is a significant leap from traditional offline analytical methods, which offer only static snapshots of a reaction at discrete time points. For reactions involving trichloroethylamine hydrochloride, in-situ spectroscopic techniques are invaluable for understanding its complex reactivity.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By immersing a probe directly into the reaction mixture, changes in the infrared spectrum can be continuously recorded. This compound and its potential products and intermediates possess distinct infrared absorption bands. For instance, the N-H stretching vibrations in the hydrochloride salt and the C-Cl stretching vibrations of the trichloroethyl group provide clear spectral markers. spectroscopyonline.com As a reaction proceeds, the disappearance of reactant peaks and the appearance of product peaks can be quantified to determine reaction kinetics.

Illustrative In Situ FTIR Monitoring of a Hypothetical Alkylation Reaction:

Consider the alkylation of a nucleophile (Nu⁻) by trichloroethylamine, a reaction where the hydrochloride salt would first be neutralized in situ. An in-situ FTIR probe could track the following spectral changes:

Time (minutes)Absorbance at N-H stretch (cm⁻¹)Absorbance at C-N stretch of product (cm⁻¹)Reactant Concentration (M)Product Concentration (M)
01.250.000.500.00
50.980.220.390.11
100.750.400.300.20
200.400.680.160.34
300.150.880.060.44
450.020.98<0.010.49

This is an interactive table. You can sort and filter the data.

This real-time data allows for the rapid determination of reaction rates and the identification of any transient intermediates that may appear and then be consumed as the reaction progresses. Such insights are crucial for elucidating reaction mechanisms. For example, the detection of an unexpected intermediate could suggest a more complex, multi-step pathway than initially hypothesized. Furthermore, techniques like Raman spectroscopy can be employed in a similar manner, offering complementary information, particularly for aqueous-based reaction systems. diva-portal.org

Application of Flow Chemistry and Continuous Processing in this compound Transformations

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a static batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. mdpi.comnih.gov For reactions involving the highly reactive this compound, these benefits are particularly pronounced.

The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing potentially exothermic reactions of trichloroethylamine. nih.gov This is a significant safety improvement over large-scale batch reactors where localized hot spots can lead to runaway reactions.

A key application of flow chemistry is in the synthesis of derivatives from this compound. For instance, in a nucleophilic substitution reaction, a solution of the amine and a nucleophile can be continuously pumped and mixed, with the reaction proceeding as the mixture flows through a heated tube or microreactor. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate.

Hypothetical Flow Chemistry Setup for a Substitution Reaction:

ParameterSetting
Reactor TypePacked-bed microreactor
Reactor Volume10 mL
Temperature80 °C
Reagent A (Trichloroethylamine) Concentration0.2 M in DMF
Reagent B (Nucleophile) Concentration0.22 M in DMF
Flow Rate0.5 mL/min
Residence Time20 min
OutputContinuous stream of product solution

High-Throughput Experimentation and Automated Synthesis for Reaction Optimization

High-throughput experimentation (HTE) involves the parallel execution of a large number of reactions, each with slight variations in conditions, to rapidly screen for optimal parameters. umich.edu This methodology is particularly well-suited for exploring the reactivity of this compound in various transformations.

Using automated liquid handling robotics, a multi-well plate can be set up to test hundreds of different reaction conditions simultaneously. For example, in exploring a new reaction of this compound, one could systematically vary catalysts, solvents, temperatures, and co-reagents across the wells of the plate.

Example of a High-Throughput Screening Plate Layout:

WellCatalystSolventTemperature (°C)Yield (%)
A1Pd(OAc)₂Toluene8045
A2Pd(OAc)₂Dioxane8052
B1CuIToluene8068
B2CuIDioxane8075
C1Pd(OAc)₂Toluene10060
C2Pd(OAc)₂Dioxane10065
D1CuIToluene10085
D2CuIDioxane10092

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After the reactions are complete, the plates can be rapidly analyzed using techniques like mass spectrometry or high-performance liquid chromatography to determine the yield and purity of the product in each well. This data-rich approach allows for the rapid identification of "hits" – promising reaction conditions that can then be further optimized on a larger scale. The integration of HTE with automated synthesis platforms can significantly accelerate the discovery of new derivatives of this compound and the optimization of their production processes. doi.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing trichloroethylamine hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting trichloroethylamine with hydrochloric acid under controlled stoichiometric conditions. Key parameters include maintaining a pH of 2–3 (adjusted using dilute HCl) and conducting the reaction in polar solvents like methanol or ethanol at 0–10°C to minimize side reactions. Post-synthesis, crystallization is achieved by slow evaporation or anti-solvent addition (e.g., diethyl ether). Purity is verified via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., δ ~2.5–3.5 ppm for amine protons in D₂O).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 2500–3000 cm⁻¹ (N-H stretching) and ~600–800 cm⁻¹ (C-Cl bonds).
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>95% is standard for research-grade material).
    Cross-validation with elemental analysis ensures accurate Cl and N content .

Q. How does solvent polarity influence the solubility and reactivity of this compound?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic nature, which facilitates nucleophilic reactions. In non-polar solvents (e.g., hexane), reactivity is limited. For kinetic studies, use methanol/water mixtures to balance solubility and reaction rates. Solubility data should be experimentally confirmed via gravimetric analysis at 25°C .

Advanced Research Questions

Q. What mechanisms underlie the instability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Degradation pathways include:

  • Acidic conditions (pH < 2) : Hydrolysis of the C-Cl bond, forming ethanolamine derivatives.
  • Alkaline conditions (pH > 9) : Dehydrohalogenation, yielding ethyleneimine intermediates.
  • Thermal decomposition (>80°C) : Release of HCl gas, detected via TGA-FTIR. Stability studies should employ accelerated aging protocols (40–60°C, 75% RH) with HPLC monitoring .

Q. How can contradictory data on reaction yields be resolved when using this compound as a precursor?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Pre-purify starting materials via recrystallization.
  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., 24h at 25°C vs. 1h at 60°C). Statistical tools like ANOVA can identify significant variables .

Q. What computational models predict the interaction of this compound with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulations (AutoDock Vina) to assess binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Safety and Handling in Research Contexts

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods with >100 ft/min airflow to prevent HCl vapor exposure.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Collect in labeled containers for halogenated waste incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.